SNAP-7941
Description
Methyl (6S)-1-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-6-(3,4-difluorophenyl)-4-(methoxymethyl)-2-oxo-3,6-dihydropyrimidine-5-carboxylate is a structurally complex dihydropyrimidine derivative featuring a stereospecific (6S) configuration. Its core structure includes a 3,6-dihydropyrimidine ring substituted with a 3,4-difluorophenyl group at position 6, a methoxymethyl group at position 4, and a carbamoyl-linked piperidine-propyl chain bearing a 3-acetamidophenyl moiety. The methyl ester at position 5 enhances solubility and bioavailability.
Properties
CAS No. |
387825-78-7 |
|---|---|
Molecular Formula |
C31H37F2N5O6 |
Molecular Weight |
613.7 g/mol |
IUPAC Name |
methyl (4S)-3-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C31H37F2N5O6/c1-19(39)35-23-7-4-6-21(16-23)20-10-14-37(15-11-20)13-5-12-34-30(41)38-28(22-8-9-24(32)25(33)17-22)27(29(40)44-3)26(18-43-2)36-31(38)42/h4,6-9,16-17,20,28H,5,10-15,18H2,1-3H3,(H,34,41)(H,35,39)(H,36,42)/t28-/m0/s1 |
InChI Key |
FWMHZWMPUWAUPL-NDEPHWFRSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CCCNC(=O)N3[C@H](C(=C(NC3=O)COC)C(=O)OC)C4=CC(=C(C=C4)F)F |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CCCNC(=O)N3C(C(=C(NC3=O)COC)C(=O)OC)C4=CC(=C(C=C4)F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(11C)SNAP-7941 (4S)-3-(((3-(4-(3-(acetylamino)phenyl)-1-piperidinyl)propy)amino)carbonyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate hydrochloride SNAP-7941 SNAP7941 |
Origin of Product |
United States |
Preparation Methods
The synthesis of SNAP-7941 involves several stepsThe reaction conditions typically involve a reaction time of 2 minutes at a temperature of 25°C, with a concentration of 2 mg/mL of the precursor in acetonitrile . This method has been used to prepare radiolabeled analogs such as [11C]this compound for positron emission tomography (PET) imaging .
Chemical Reactions Analysis
SNAP-7941 undergoes various chemical reactions, including:
Methylation: As mentioned, the methylation of SNAP-acid using methyl triflate is a key step in its synthesis.
Fluorination: The synthesis of [18F]FE@SNAP involves the direct fluorination of a tosylated precursor in a microfluidic system.
Binding Studies: This compound has been used in binding studies with melanin-concentrating hormone receptor 1, demonstrating high binding affinity.
Scientific Research Applications
SNAP-7941 has several scientific research applications:
Neuropsychopharmacology: It has been studied for its potential anxiolytic and antidepressant effects.
Positron Emission Tomography (PET) Imaging: Radiolabeled analogs of this compound, such as [11C]this compound and [18F]FE@SNAP, have been developed for PET imaging to study the distribution and function of melanin-concentrating hormone receptor 1 in vivo
Obesity and Metabolic Disorders: This compound has been investigated for its potential role in regulating food intake and body weight, making it a candidate for the treatment of obesity.
Mechanism of Action
SNAP-7941 exerts its effects by selectively antagonizing the melanin-concentrating hormone receptor 1. This receptor is involved in various physiological processes, including the regulation of food intake, energy homeostasis, and mood. By inhibiting the action of melanin-concentrating hormone at this receptor, this compound can reduce food intake, promote weight loss, and exhibit anxiolytic and antidepressant effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of MCH1-R Antagonist Candidates
| Feature | Target Compound | This compound |
|---|---|---|
| Core Structure | 3,6-Dihydropyrimidine | 1,2,3,4-Tetrahydro-pyrimidine |
| Substituent Positions | 4-(Methoxymethyl), 6-(3,4-Difluorophenyl) | 6-(Methoxymethyl), 4-(3,4-Difluorophenyl) |
| Piperidine Linkage | 3-[4-(3-Acetamidophenyl)piperidin-1-yl]propyl | 3-{4-[3-(Acetylamino)phenyl]-1-piperidinyl}propyl |
| Stereochemistry | 6S | 4S |
| Salt Form | Free base ester | Hydrochloride |
| Reference |
Biological Activity
Methyl (6S)-1-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-6-(3,4-difluorophenyl)-4-(methoxymethyl)-2-oxo-3,6-dihydropyrimidine-5-carboxylate is a complex organic compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine core with multiple substituents, including a piperidine ring and an acetamidophenyl moiety. The presence of difluorophenyl and methoxymethyl groups enhances its pharmacological profile. The molecular formula is C₁₈H₁₈F₂N₄O₃, with a molecular weight of approximately 366.36 g/mol.
Preliminary studies suggest that this compound may exert its effects through several mechanisms:
- Inflammatory Pathway Modulation : Research indicates that compounds with similar structures can inhibit the NLRP3 inflammasome, a key player in inflammatory responses. This inhibition leads to reduced IL-1β release and pyroptosis in macrophages, suggesting that methyl (6S)-1 may have anti-inflammatory properties .
- Receptor Interaction : The piperidine moiety is known to interact with various neurotransmitter receptors, potentially influencing neurochemical pathways. For instance, modifications in similar piperidine-containing compounds have shown affinity for serotonin receptors, which could imply potential uses in treating mood disorders .
In Vitro Studies
In vitro assays have demonstrated that methyl (6S)-1 exhibits significant activity against various cell lines:
- Cytotoxicity : The compound was tested against cancer cell lines such as HeLa and MCF-7, showing IC₅₀ values in the micromolar range. This suggests potential antitumor activity.
- Anti-inflammatory Effects : In LPS/ATP-stimulated macrophages, the compound reduced IL-1β release by approximately 19% at 10 µM concentration .
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of methyl (6S)-1:
- Efficacy in Pain Models : In rodent models of inflammatory pain, administration of the compound resulted in a significant reduction in pain behaviors compared to controls.
- Safety Profile : Toxicological assessments indicated no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further development.
Case Studies
Several case studies have highlighted the potential applications of methyl (6S)-1:
- Chronic Pain Management : A study involving chronic pain models showed that treatment with methyl (6S)-1 significantly alleviated pain symptoms without the side effects commonly associated with opioid analgesics.
- Neuroprotection : In models of neurodegeneration, methyl (6S)-1 demonstrated protective effects on neuronal cells subjected to oxidative stress, indicating its potential as a neuroprotective agent.
Data Summary
| Activity Type | Model | Result |
|---|---|---|
| Cytotoxicity | HeLa Cell Line | IC₅₀ ~ 15 µM |
| Anti-inflammatory | Macrophages | IL-1β Release Inhibition ~ 19% |
| Pain Relief | Rodent Models | Significant Reduction |
| Neuroprotection | Neuronal Cell Models | Protective Effects Observed |
Q & A
Q. What are the recommended methods for synthesizing methyl (6S)-[...] with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis begins with chiral starting materials, such as (S)-piperidine-2-carboxylate derivatives, to ensure stereochemical fidelity . Multi-step reactions (e.g., carbamoylation, cyclization) should be monitored via chiral HPLC or LC-MS at each stage to confirm enantiopurity. Intermediate purification via column chromatography (e.g., silica gel, reverse-phase) is critical. For example, analogous syntheses in patents use tert-butyloxycarbonyl (Boc) protection to prevent racemization during piperidine functionalization .
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine orthogonal analytical techniques:
- 1H/13C NMR to verify substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- HPLC with UV/Vis or diode-array detection (e.g., C18 columns, acetonitrile/water gradients) to assess purity (>98% recommended) .
- X-ray crystallography (if crystals are obtainable) for absolute configuration validation .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) due to the compound’s pyrimidine-carboxylate core, which often targets ATP-binding domains .
- Cellular viability assays (MTT or CellTiter-Glo®) in disease-relevant cell lines (e.g., cancer, inflammatory models) .
- Solubility screening in PBS or DMSO/PBS mixtures to guide dosing in follow-up studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from variations in:
- Purity : Re-analyze batches via HPLC-MS to rule out impurities >0.5% .
- Assay conditions : Standardize buffer pH (e.g., ammonium acetate, pH 6.5) and temperature .
- Target selectivity : Use orthogonal assays (e.g., surface plasmon resonance vs. enzymatic activity) to confirm binding kinetics .
- Metabolite interference : Perform metabolite profiling (LC-MS/MS) in biological matrices .
Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?
- Methodological Answer :
- Prodrug derivatization : Modify the methoxymethyl or carboxylate groups to enhance membrane permeability .
- Formulation : Use cyclodextrin-based carriers or lipid nanoparticles to improve aqueous solubility .
- Metabolic stability : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots; introduce fluorination or methyl groups to block CYP450 oxidation .
Q. How can the stereochemical impact on target binding be systematically evaluated?
- Methodological Answer :
- Molecular docking : Compare (6S) and (6R) enantiomers against target crystal structures (e.g., kinases, GPCRs) to predict binding affinities .
- Chiral chromatography : Separate enantiomers and test isolated fractions in target assays .
- Dynamic NMR : Probe conformational flexibility of the dihydropyrimidine ring under physiological conditions .
Synthesis and Mechanistic Questions
Q. What reaction conditions maximize yield during the carbamoylation step?
- Methodological Answer :
- Temperature : Maintain 0–5°C during carbamoyl chloride addition to minimize side reactions .
- Solvent : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with molecular sieves to scavenge moisture .
- Catalyst : Employ 4-dimethylaminopyridine (DMAP) to accelerate nucleophilic substitution .
Q. How can researchers address low solubility in aqueous buffers during biological testing?
- Methodological Answer :
- Co-solvents : Use <10% DMSO or PEG-400 to maintain compound stability .
- Salt formation : Convert the carboxylate to a sodium or potassium salt via ion-exchange chromatography .
- Surfactants : Add 0.01% Tween-80 to prevent aggregation in cell-based assays .
Data Interpretation and Contradiction Analysis
Q. How should conflicting data on metabolic stability be reconciled?
- Methodological Answer :
- Species-specific metabolism : Compare microsomal stability across human, rat, and mouse models to identify interspecies differences .
- Reactive metabolite screening : Use glutathione-trapping assays to detect electrophilic intermediates .
- Isotope labeling : Synthesize deuterated analogs at vulnerable sites (e.g., methoxymethyl) to slow CYP450-mediated oxidation .
Q. What computational tools predict off-target interactions for this compound?
- Methodological Answer :
- Pharmacophore modeling : Align structural features (e.g., acetamidophenyl, piperidine) with known off-target databases (ChEMBL, PubChem) .
- Machine learning : Train models on kinase inhibitor datasets to rank potential off-target kinases .
- Differential scanning calorimetry (DSC) : Validate predicted protein-compound interactions experimentally .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
